molecular formula C6H5ClF2N2O B1471741 2-Chloro-6-(2,2-difluoroethoxy)pyrazine CAS No. 1552805-87-4

2-Chloro-6-(2,2-difluoroethoxy)pyrazine

Cat. No.: B1471741
CAS No.: 1552805-87-4
M. Wt: 194.56 g/mol
InChI Key: SQFHEOICBOUHDT-UHFFFAOYSA-N
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Description

“2-Chloro-6-(2,2-difluoroethoxy)pyrazine” is a chemical compound with the molecular formula C6H5ClF2N2O . It is a derivative of pyrazine, which is a basic six-membered ring with two nitrogen atoms.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms. It has a chlorine atom attached to one of the carbon atoms and a 2,2-difluoroethoxy group attached to another carbon atom .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Pyrazine derivatives, including those with chloro and difluoroethoxy substituents, are explored for their utility in organic synthesis and the development of new chemical compounds. For instance, the synthesis of pyrido[3,4-b]pyrazines from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine illustrates the versatility of pyrazine derivatives in generating compounds with potential biological activity (W. Mederski et al., 2003). Furthermore, the regioselective synthesis of dipyrrolopyrazine (DPP) derivatives highlights the application of pyrazine scaffolds in optoelectronic materials due to their desirable optical and thermal properties (Puttavva Meti et al., 2017).

Antimicrobial Properties

Pyrazine derivatives have been studied for their antimicrobial properties. The investigation into low-molecular pyrazine-based DNA binders, for instance, reveals not only the broad biological activity of these compounds but also their potential clinical applications due to their non-toxicity toward human cells (Paulina Mech-Warda et al., 2022). Such findings underscore the potential of pyrazine derivatives in developing new antimicrobial agents.

Optoelectronic Applications

Pyrazine derivatives are also prominent in the field of organic optoelectronics. Their incorporation into materials for optoelectronic applications is based on their favorable electronic properties, as demonstrated in the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives. These materials exhibit promising properties for use in optoelectronic devices (Puttavva Meti et al., 2017).

Potential Pharmaceutical Applications

The structural and functional versatility of pyrazine derivatives extends to potential pharmaceutical applications. For example, the synthesis and in vitro antitumor activity of a novel series of 2-pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment have shown significant antitumor activity against various cancer cell lines. This highlights the potential of pyrazine derivatives as leads in the design of new antitumor agents (Alba Montoya et al., 2014).

Safety and Hazards

The safety information for “2-Chloro-6-(2,2-difluoroethoxy)pyrazine” indicates that it may be harmful if swallowed and may cause eye irritation . It is recommended to avoid eating, drinking, or smoking when using this product .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-(2,2-difluoroethoxy)pyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, leading to changes in their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. For example, it may inhibit a key enzyme in a metabolic pathway, leading to a decrease in the production of certain metabolites .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may enhance or inhibit the activity of enzymes involved in key metabolic pathways, leading to changes in the levels of certain metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall effectiveness in biochemical reactions .

Properties

IUPAC Name

2-chloro-6-(2,2-difluoroethoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2O/c7-4-1-10-2-6(11-4)12-3-5(8)9/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFHEOICBOUHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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